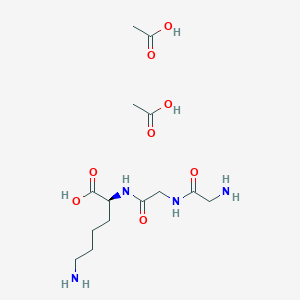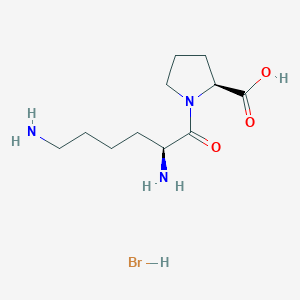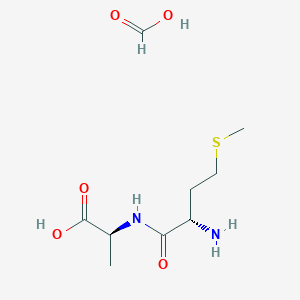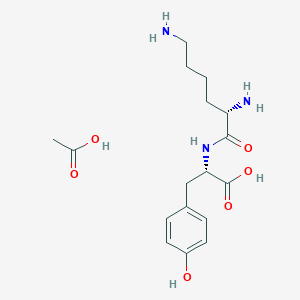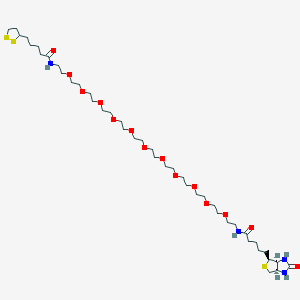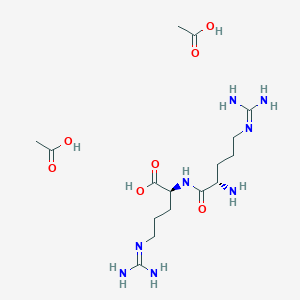
H-Arg-Arg-OH Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Arg-OH Acetate, otherwise known as H-Arg-Arg-Ac, is an amino acid derivative that has been used for a variety of scientific research applications. It is a synthetic compound derived from the amino acid arginine and is used in many biochemical and physiological experiments. H-Arg-Arg-Ac is a versatile compound that can be used to study the effects of various drugs and hormones, as well as to investigate the effects of certain enzymes and proteins on cellular processes.
Applications De Recherche Scientifique
H-Arg-Arg-Ac has many applications in scientific research. It is used in biochemical and physiological experiments to study the effects of various drugs and hormones on cellular processes. It has also been used to investigate the effects of certain enzymes and proteins on cellular processes. In addition, H-Arg-Arg-Ac has been used to study the mechanism of action of various drugs and hormones, as well as to investigate the effects of certain enzymes and proteins on cellular processes.
Mécanisme D'action
The mechanism of action of H-Arg-Arg-Ac is not fully understood. However, it is believed to act as an agonist at certain receptors, which lead to the activation of certain cellular processes. In addition, it is believed to interact with certain enzymes, which can lead to the activation of certain cellular processes.
Biochemical and Physiological Effects
H-Arg-Arg-Ac has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain receptors, which can lead to the activation of certain cellular processes. In addition, it has been shown to interact with certain enzymes, which can lead to the activation of certain cellular processes. Furthermore, H-Arg-Arg-Ac has been shown to have an effect on the expression of certain genes, which can lead to the activation of certain cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
H-Arg-Arg-Ac has several advantages and limitations when used in laboratory experiments. One of the main advantages of H-Arg-Arg-Ac is its ability to activate certain receptors, which can lead to the activation of certain cellular processes. However, one of the main limitations of H-Arg-Arg-Ac is its potential to interact with certain enzymes, which can lead to the activation of certain cellular processes.
Orientations Futures
There are many potential future directions for the use of H-Arg-Arg-Ac in scientific research. One potential future direction is to use H-Arg-Arg-Ac to study the effects of certain drugs and hormones on cellular processes. Another potential future direction is to use H-Arg-Arg-Ac to investigate the effects of certain enzymes and proteins on cellular processes. Additionally, H-Arg-Arg-Ac could be used to study the mechanism of action of certain drugs and hormones, as well as to investigate the effects of certain enzymes and proteins on cellular processes. Finally, H-Arg-Arg-Ac could be used to study the effects of certain genes on cellular processes.
Méthodes De Synthèse
H-Arg-Arg-Ac is synthesized from the amino acid arginine, which is a naturally occurring amino acid found in proteins. The synthesis of H-Arg-Arg-Ac involves the reaction of arginine with acetic anhydride in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, H-Arg-Arg-Ac, as well as other byproducts.
Propriétés
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O3.2C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;2*1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);2*1H3,(H,3,4)/t7-,8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMROQCCFCROKA-FOMWZSOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Arg-OH Acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)

